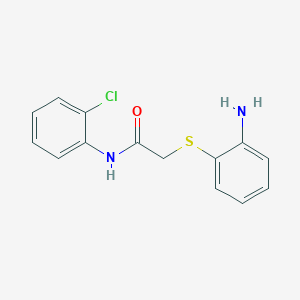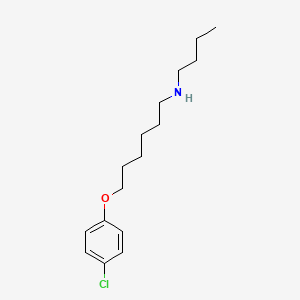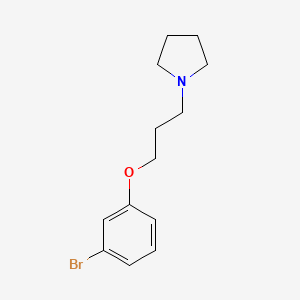
2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide" is a derivative of acetamide with potential biological activity. It is characterized by the presence of a phenylsulfanyl group and a chlorophenyl group attached to the acetamide moiety. This compound is structurally related to other molecules that have been studied for their antiviral properties, particularly against SARS-CoV-2, and their ability to form stable hydrogen bonds, which is crucial for their biological activity .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the reaction of benzenesulfonyl chloride with an amine, such as 1-aminopiperidine, under controlled pH conditions in aqueous media. This is followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted derivatives . Although the specific synthesis of "this compound" is not detailed in the provided papers, the general approach to synthesizing such compounds is well-established.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and computational approaches. For instance, the crystal structures of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been reported to exhibit a folded conformation about the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at significant angles to the benzene ring, which is indicative of the compound's three-dimensional structure .
Chemical Reactions Analysis
The chemical behavior of acetamide derivatives in aqueous solutions has been studied, revealing that they can undergo isomerization, hydrolysis, and cyclization reactions. These reactions are influenced by the pH of the solution and the specific substituents on the acetamide molecule . The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity and stability of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of hydrogen-bonding interactions, as revealed by NBO analysis and vibrational spectroscopy, plays a crucial role in the stability and pharmacokinetic properties of these compounds. The optimized geometries of related molecules show significant non-planarity between the phenyl and pyrimidine rings, which can affect their physical properties and biological activity . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated to predict the drug-likeness of these molecules .
Applications De Recherche Scientifique
Carcinogenicity and Biological Activity
One study evaluated the thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, aiming to understand their potential carcinogenicity. These compounds, similar in structure to 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide, were synthesized and tested for biological activity. The results suggested potential carcinogenicity based on in vitro assays, although there were doubts about their capability to cause tumors in vivo. This study highlights the importance of evaluating synthetic compounds for potential health risks before their application in other fields (Ashby et al., 1978).
Environmental Impact and Degradation
Research into the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) provides insights into the environmental impact of similar acetamide compounds. The study reviewed the kinetics, mechanisms, and by-products of ACT degradation, offering a framework for understanding how compounds like this compound might behave in aquatic environments and the potential risks they pose. This work underscores the need for effective degradation strategies for pharmaceutical pollutants (Qutob et al., 2022).
Contributions to Synthetic Organic Chemistry
The synthesis and structural properties of novel substituted compounds have been a subject of interest. For example, studies on the synthesis of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines offer insights into the reactivity and potential applications of chemically related compounds. This research provides valuable information for the development of new synthetic routes and compounds with potential applications in various fields, including pharmaceuticals and materials science (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWHGWZWZUUUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360710 |
Source


|
| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436094-41-6 |
Source


|
| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)



![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)




![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)
